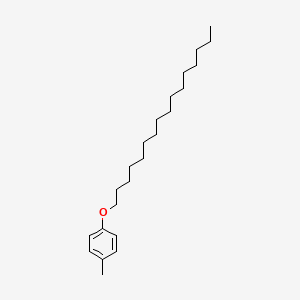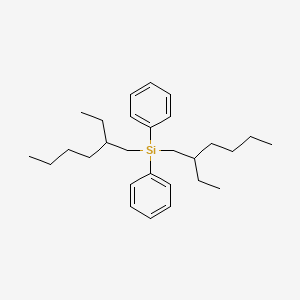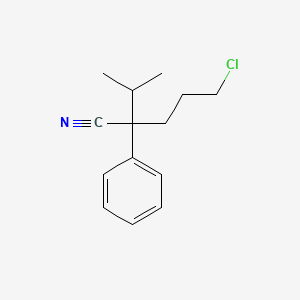
2,3,4,5,6-Pentachlorotriphenylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-Pentachlorotriphenylmethanol is an organic compound characterized by the presence of five chlorine atoms attached to a triphenylmethanol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentachlorotriphenylmethanol typically involves the chlorination of triphenylmethanol. The process begins with the preparation of triphenylmethanol, which can be synthesized by reacting triphenylmethyl bromide with water or by oxidizing triphenylmethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of chlorinating agents, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6-Pentachlorotriphenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted triphenylmethanol derivatives .
Aplicaciones Científicas De Investigación
2,3,4,5,6-Pentachlorotriphenylmethanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3,4,5,6-Pentachlorotriphenylmethanol involves its interaction with specific molecular targets and pathways. The compound can form stable carbocations, which can interact with various biological molecules, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve disruption of cellular processes and induction of oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylmethanol: A parent compound with similar structure but without chlorine atoms.
Pentachlorobiphenyl: Another chlorinated aromatic compound with similar chemical properties.
Pentachloropyridine: A perhalogenated compound used in organic synthesis.
Propiedades
Número CAS |
6782-82-7 |
|---|---|
Fórmula molecular |
C19H11Cl5O |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentachlorophenyl)-diphenylmethanol |
InChI |
InChI=1S/C19H11Cl5O/c20-14-13(15(21)17(23)18(24)16(14)22)19(25,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,25H |
Clave InChI |
PCBLIARMTMXZLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



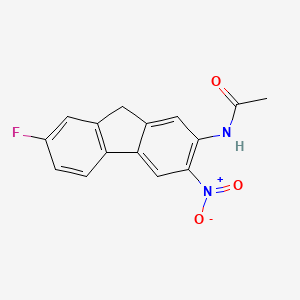
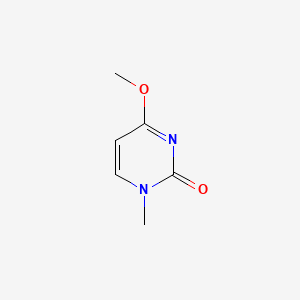
![Benzo[1,3]dioxol-5-ylmethyl N-(2-chloro-4-nitro-phenyl)carbamate](/img/structure/B11956776.png)

![1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane](/img/structure/B11956796.png)
